molecular formula C12H21NO4 B8241671 trans-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid

trans-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid

Cat. No.: B8241671
M. Wt: 243.30 g/mol
InChI Key: CUHLFFVFLWVECZ-UFBFGSQYSA-N
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Description

trans-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid: is an organic compound that belongs to the class of cyclopentanecarboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a cyclopentane ring substituted with a methyl group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid typically involves the following steps:

    Formation of the cyclopentane ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of suitable precursors.

    Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Boc-protected amino group: The Boc-protected amino group can be introduced through nucleophilic substitution reactions using tert-butoxycarbonyl chloride and an appropriate amine.

    Introduction of the carboxylic acid group: The carboxylic acid group can be introduced through oxidation reactions of suitable precursors or by using carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce various functional groups.

    Hydrolysis: The Boc group can be removed through hydrolysis reactions using acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide can be employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of the free amine and carboxylic acid.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Utilized in the study of enzyme-substrate interactions.
  • Investigated for its potential as a building block in peptide synthesis.

Medicine:

  • Explored for its potential use in drug development and design.
  • Studied for its role in the synthesis of biologically active compounds.

Industry:

  • Applied in the production of fine chemicals and pharmaceuticals.
  • Used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of trans-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid involves its interaction with various molecular targets and pathways. The Boc-protected amino group can participate in nucleophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. The compound’s unique structure allows it to act as a versatile intermediate in various chemical reactions, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

    trans-3-Amino-1-methyl-cyclopentanecarboxylic acid: Lacks the Boc-protecting group, making it more reactive.

    cis-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid: Differing stereochemistry affects its reactivity and interactions.

    trans-3-(Tert-butoxycarbonylamino)-1-ethyl-cyclopentanecarboxylic acid: Substitution of the methyl group with an ethyl group alters its chemical properties.

Uniqueness:

  • The presence of the Boc-protecting group provides stability and selectivity in reactions.
  • The trans configuration of the compound influences its stereochemistry and reactivity.
  • The combination of functional groups makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(1S,3S)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-5-6-12(4,7-8)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHLFFVFLWVECZ-UFBFGSQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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